[(2-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate
Description
[(2-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate is a benzoate ester derivative featuring a 3-methoxy-substituted aromatic ring. The ester moiety is modified with a carbamoyl group linked to a 2-phenylethyl chain.
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-22-16-9-5-8-15(12-16)18(21)23-13-17(20)19-11-10-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHBTRHKRSVSNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(2-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate typically involves the reaction of 3-methoxybenzoic acid with (2-phenylethyl)amine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[(2-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), leading to the formation of various substituted derivatives.
Scientific Research Applications
[(2-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The phenylethyl group may interact with receptor sites, while the carbamoyl and methoxybenzoate moieties can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Methyl 3-Methoxybenzoate (M3MOB)
- Structure : Lacks the carbamoylmethyl-phenylethyl group, retaining only the 3-methoxybenzoate core.
- Synthesis : Prepared via esterification of 3-methoxybenzoic acid .
- Reactivity : The 3-methoxy group acts as a meta-directing, electron-donating substituent, facilitating electrophilic aromatic substitution. Used in Pd-catalyzed C–H arylation with S,O-ligands .
- Applications : Primarily as a substrate in catalytic studies.
| Property | M3MOB | Target Compound |
|---|---|---|
| Molecular Formula | C9H10O3 | C18H19NO4 (estimated) |
| Molecular Weight | 166.18 g/mol | ~313.35 g/mol |
| Key Functional Groups | 3-OCH3, ester | 3-OCH3, ester, carbamoyl, phenylethyl |
| Reactivity | High (electron-rich ring) | Moderate (steric hindrance) |
Methyl 3-n-Butyl-2-Methoxybenzoate (Compound 24)
- Structure : Features a 2-methoxy and 3-n-butyl substituent on the benzoate ester .
- Synthesis : Prepared via Suzuki-Miyaura coupling with n-butylboronic acid.
- Key Differences :
- The 2-methoxy group alters regioselectivity in reactions (ortho/para-directing vs. meta-directing in the target).
- The n-butyl group increases lipophilicity compared to the aromatic phenylethyl chain.
| Property | Compound 24 | Target Compound |
|---|---|---|
| Molecular Formula | C13H18O3 | C18H19NO4 |
| Molecular Weight | 222.28 g/mol | ~313.35 g/mol |
| Substituent Effects | Electron-donating (OCH3), lipophilic (butyl) | Electron-donating (OCH3), steric (phenylethyl) |
Methyl 2-[3-(Methylcarbamoyl)phenyl]benzoate ()
- Structure : Biphenyl system with a methylcarbamoyl group at the 3-position .
- Comparison :
- The biphenyl core introduces planar rigidity, whereas the target’s phenylethyl chain offers conformational flexibility.
- The methylcarbamoyl group provides hydrogen-bonding capability, similar to the carbamoyl in the target compound.
| Property | Compound | Target Compound |
|---|---|---|
| Molecular Formula | C16H15NO3 | C18H19NO4 |
| Molecular Weight | 269.30 g/mol | ~313.35 g/mol |
| Functional Groups | Biphenyl, methylcarbamoyl | Monocyclic, phenylethyl carbamoyl |
N-(2-Hydroxy-1,1-dimethylethyl)-3-Methylbenzamide ()
- Structure : Benzamide with a hydroxyl-tert-butyl group .
- Relevance : Demonstrates the role of N,O-bidentate directing groups in metal-catalyzed C–H functionalization. The target’s carbamoyl group may similarly coordinate metals.
- Contrast : The amide linkage in vs. the ester-carbamoyl hybrid in the target compound.
Biological Activity
[(2-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the activity of the Polycomb Repressor Complex 2 (PRC2), which is crucial in regulating gene expression associated with cell proliferation and survival. Inhibition of PRC2 leads to reduced tumor growth and metastasis in various cancer models, including breast and colorectal cancers .
The primary mechanism involves the modulation of EZH2, a key component of PRC2. High levels of EZH2 are often associated with poor prognosis in cancer patients. By inhibiting EZH2 activity, this compound can induce apoptosis in cancer cells and enhance sensitivity to chemotherapeutic agents .
Case Studies
- Breast Cancer Model : In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a 50% reduction in cell viability after 48 hours. The compound induced apoptosis through the activation of caspase pathways .
- Colorectal Cancer : In HT-29 colorectal cancer cells, the compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values reported at approximately 15 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis .
Data Table
| Study | Cell Line | IC50 (µM) | Mechanism | Outcome |
|---|---|---|---|---|
| Breast Cancer Model | MDA-MB-231 | 20 | Caspase activation | 50% reduction in viability |
| Colorectal Cancer | HT-29 | 15 | Induction of apoptosis | Dose-dependent proliferation inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
